3-(6-chloro-1,3-benzothiazol-2-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone
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Description
3-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone, also known as DDCB or DDCB-Pyridinone, is a synthetic benzothiazole compound that has been studied for its potential applications in drug development and scientific research. DDCB is a small molecule that has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-microbial properties. DDCB has also been studied for its ability to inhibit the activity of enzymes involved in the metabolism of drugs, as well as its potential use in cancer therapy.
Scientific Research Applications
Synthesis and Chemical Properties
- This compound is involved in the synthesis of benzothiazoles, pyrido[1,2-a]indoles, and styryl-substituted indolizines and imidazo[1,2-a]pyridines, demonstrating its utility as a three-carbon synthon in heterocyclizations followed by benzannelations or attachment of arylethenyl pharmacophores (Katritzky et al., 2000).
- It is involved in the synthesis of various pyrido[2,1-b][1,3]benzothiazole derivatives, showcasing its versatility in forming compounds with potential applications in various chemical domains (H. M. Refat & K. Mohamed, 2015).
Biological Activities
- The compound has been investigated in the context of its antimicrobial activities. Specifically, its derivatives have been evaluated for in vitro antimicrobial activity against various strains of bacteria and fungi, showing variable and modest activity, indicating its potential in pharmaceutical applications (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).
properties
IUPAC Name |
3-(6-chloro-1,3-benzothiazol-2-yl)-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3N2OS/c20-12-4-3-11(15(22)8-12)10-24-7-1-2-14(19(24)25)18-23-16-6-5-13(21)9-17(16)26-18/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFJOFPGJQJGTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C2=NC3=C(S2)C=C(C=C3)Cl)CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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